[1]
Gamma-Terpineol is also being investigated for its potential effects in various other areas, including:
Gamma-Terpineol is a naturally occurring monoterpene alcohol with the chemical formula C₁₀H₁₈O. It is one of four isomers of terpineol, which also include alpha-terpineol, beta-terpineol, and terpinen-4-ol. Gamma-Terpineol is characterized by its pleasant floral aroma, reminiscent of lilac, making it a popular ingredient in perfumery and cosmetics. It can be isolated from various natural sources, such as ceylon cinnamon (Cinnamomum zeylanicum), carrot oils, and pine oil (Pinus sylvestris) .
Research suggests γ-Terpineol possesses various biological activities, including:
More research is necessary to fully understand the mechanisms underlying these potential benefits.
Gamma-Terpineol exhibits notable biological activities, including:
Gamma-Terpineol can be synthesized through several methods:
Gamma-Terpineol finds wide-ranging applications across various industries:
Research into the interactions of gamma-terpineol with biological systems has revealed important insights:
Gamma-Terpineol shares structural similarities with other terpenoids but exhibits unique properties. Below is a comparison with similar compounds:
Compound | Chemical Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
Alpha-Terpineol | C₁₀H₁₈O | Floral aroma; major component in many essential oils | More abundant in natural sources |
Beta-Terpineol | C₁₀H₁₈O | Similar structure but different double bond location | Less frequently used in fragrances |
Terpinen-4-ol | C₁₀H₁₈O | Antimicrobial properties; found in tea tree oil | Stronger antibacterial activity |
Gamma-Terpineol is distinguished by its specific arrangement of atoms and functional groups, which contribute to its unique sensory profile and biological activities. Its applications across diverse fields highlight its versatility as a natural compound.
Gamma-terpineol, a monoterpene alcohol, was first identified in the late 19th century during structural elucidation efforts of terpenoid compounds. Its discovery is tied to broader investigations into essential oils, particularly those derived from Pinus sylvestris (Scotch pine) and Cinnamomum zeylanicum (Ceylon cinnamon). Early isolation methods relied on fractional distillation of plant-derived oils, with systematic characterization advancing after the 1885 work of Wallach, Tiemann, and Semler, who mapped terpineol isomers. By the early 20th century, synthetic routes emerged, including acid-catalyzed hydration of α-pinene and limonene, which remain industrially relevant.
Gamma-terpineol belongs to the menthane monoterpenoid class, characterized by a bicyclic structure (C10H18O) and hydroxyl functional group. Its chemical properties—moderate volatility (boiling point: 214–217°C), lipophilicity (logP: 2.91), and solubility in alcohols—make it a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of Gamma-Terpineol
Property | Value | Source |
---|---|---|
Molecular Formula | C10H18O | |
Molecular Weight | 154.25 g/mol | |
Boiling Point | 214–217°C | |
LogP | 2.91 | |
Optical Rotation | Not reported |
Gamma-terpineol is one of four structural isomers, differentiated by double bond and hydroxyl group positions:
Gamma-terpineol’s natural occurrence is limited compared to alpha-terpineol but is notably concentrated in Cinnamomum longepaniculatum and carrot oils. Structural analyses via NMR and mass spectrometry confirm its unique bicyclic configuration.
Recent studies highlight gamma-terpineol’s multifunctional bioactivities:
Gamma-terpineol is a naturally occurring monoterpene alcohol with the molecular formula C₁₀H₁₈O [1] [2] [3]. The compound has a molecular weight of 154.25 grams per mole [1] [6] [14], making it one of the four isomeric forms of terpineol alongside alpha-terpineol, beta-terpineol, and terpinen-4-ol [2] [4]. The molecular structure consists of ten carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration [1] [3] [5].
The Chemical Abstracts Service registry number for gamma-terpineol is 586-81-2 [3] [5] [6], which serves as its unique chemical identifier. The compound's monoisotopic molecular weight is recorded as 154.1357652 atomic mass units [5] [26], providing precise mass data for analytical applications.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₈O | [1] [2] [3] |
Molecular Weight | 154.25 g/mol | [1] [6] [14] |
Monoisotopic Mass | 154.1357652 amu | [5] [26] |
Chemical Abstracts Service Number | 586-81-2 | [3] [5] [6] |
The structural framework of gamma-terpineol is characterized by a cyclohexanol ring system with specific substitution patterns [2] [5] [10]. The International Union of Pure and Applied Chemistry systematic name for gamma-terpineol is 1-methyl-4-(propan-2-ylidene)cyclohexan-1-ol [5] [26] [31], which precisely describes its structural arrangement. The compound belongs to the menthane monoterpenoids class, featuring a structure based on the para-menthane backbone consisting of a cyclohexane ring with a methyl group and a 2-methylpropyl group at the 1 and 4 ring positions respectively [5] [31].
The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)=C1CCC(C)(O)CC1 [3] [5] [26]. This notation indicates the presence of an isopropyl group (propan-2-ylidene) attached to the cyclohexane ring at position 4, while a hydroxyl group and methyl group are positioned at carbon 1 [5] [26] [31]. The International Chemical Identifier string for gamma-terpineol is InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 [5] [17] [26], providing a standardized representation of its molecular structure.
The compound features a distinctive cyclohexanol core with an exocyclic double bond connecting to an isopropyl substituent [10] [11] [31]. This structural arrangement differentiates gamma-terpineol from its isomers primarily through the location of the double bond and the positioning of functional groups around the cyclohexane ring [2] [11].
Gamma-terpineol exhibits specific thermal properties that are characteristic of monoterpene alcohols. The compound has a reported melting point of 69 degrees Celsius [6] [15], indicating it exists as a colorless liquid or low melting point transparent crystal at room temperature [15]. The boiling point of gamma-terpineol is documented at 218.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [6] [14] [15].
Predictive calculations suggest the boiling point may range from 218.2 ± 29.0 degrees Celsius [6] [15], reflecting the inherent variability in measurement conditions and computational models. The flash point, which represents the lowest temperature at which the compound can form an ignitable mixture with air, is recorded at 88.6 degrees Celsius [6] [14], making it a combustible liquid under appropriate conditions.
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 69°C | [6] [15] |
Boiling Point | 218.2°C at 760 mmHg | [6] [14] [15] |
Flash Point | 88.6°C | [6] [14] |
The density of gamma-terpineol is reported as 0.941 ± 0.06 grams per cubic centimeter [6] [14] [15], calculated under standard conditions. This density value places the compound in the typical range for monoterpene alcohols and indicates it is less dense than water. The specific gravity ranges from 0.928 to 0.937 at 25 degrees Celsius [8], providing additional confirmation of its physical density characteristics.
Regarding solubility parameters, gamma-terpineol demonstrates limited water solubility with approximately 2847 milligrams per liter at 20 degrees Celsius [8]. The compound exhibits negligible miscibility with water [13] [21], with some sources indicating that one part terpineol can be dissolved in two parts by volume of 70% ethanol solution [15]. However, gamma-terpineol shows high solubility in organic solvents including ethanol, diethyl ether, benzene, and propylene glycol [13] [22].
The refractive index of gamma-terpineol ranges from 1.4800 to 1.4850 at 20 degrees Celsius [8] [13], which is consistent with typical values for monoterpene alcohols. The predicted partition coefficient (LogP) is 2.613 [6], indicating moderate lipophilicity and suggesting favorable distribution in lipid environments.
Physical Parameter | Value | Reference |
---|---|---|
Density | 0.941 ± 0.06 g/cm³ | [6] [14] [15] |
Water Solubility | ~2847 mg/L at 20°C | [8] |
Refractive Index | 1.4800-1.4850 at 20°C | [8] [13] |
LogP | 2.613 (predicted) | [6] |
Gamma-terpineol exhibits characteristic spectroscopic properties that enable its identification and quantification through various analytical techniques. Infrared spectroscopy reveals distinctive absorption bands, particularly a broad absorption at 3417 wavenumbers corresponding to the hydroxyl group stretching vibration [16]. Additional characteristic peaks appear at 2963 and 2922 wavenumbers representing carbon-hydrogen stretching vibrations, and at 1159 wavenumbers indicating carbon-oxygen bond vibrations [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information for gamma-terpineol. The proton nuclear magnetic resonance spectrum shows characteristic signals including singlets at 1.17 and 1.2 parts per million corresponding to methyl groups, and complex multiplet patterns representing the cyclohexane ring protons [16]. The hydroxyl proton typically appears as a broad singlet around 2.77 parts per million [16].
Mass spectrometry fragmentation patterns for gamma-terpineol show distinctive ion peaks that facilitate identification. The molecular ion peak appears at mass-to-charge ratio 154 [16] [18], corresponding to the molecular weight. Major fragment ions include peaks at mass-to-charge ratios 139 (molecular ion minus methyl group), 121, 136, and 93 [16] [18]. Gas chromatography-mass spectrometry analysis typically shows retention times around 7.25 minutes under standard analytical conditions [16].
Spectroscopic Technique | Key Characteristics | Reference |
---|---|---|
Infrared | 3417 cm⁻¹ (OH), 2963, 2922 cm⁻¹ (CH) | [16] |
¹H Nuclear Magnetic Resonance | 1.17, 1.2 ppm (CH₃), 2.77 ppm (OH) | [16] |
Mass Spectrometry | m/z 154 (M⁺), 139, 121, 136, 93 | [16] [18] |
Gamma-terpineol demonstrates characteristic reactivity patterns typical of tertiary alcohols and monoterpene compounds. The compound undergoes oxidation reactions readily, with potassium permanganate identified as an efficient oxidizing agent for converting gamma-terpineol to para-cymene . This oxidation pathway represents a significant transformation where the hydroxyl group and adjacent structural elements are modified to form an aromatic system.
The compound also participates in reduction reactions, though specific pathways and products depend on the reagents employed . Hydrogenation reactions can occur at the exocyclic double bond, potentially leading to saturated derivatives under appropriate catalytic conditions. The tertiary alcohol functionality makes gamma-terpineol susceptible to dehydration reactions under acidic conditions, which can lead to alkene formation and structural rearrangements.
Gamma-terpineol can undergo substitution reactions, particularly halogenation processes where chlorine or bromine can be introduced in the presence of appropriate catalysts . These reactions typically occur at positions activated by the electron-donating effects of the hydroxyl group and the alkyl substituents. The compound's reactivity profile also includes potential for esterification reactions where the hydroxyl group can form esters with various carboxylic acids under suitable conditions.
The monoterpene structure of gamma-terpineol makes it susceptible to various rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements can lead to isomerization products or cyclization reactions that modify the fundamental ring structure. The compound's chemical stability is influenced by environmental factors including temperature, pH, and the presence of catalytic species.
Gamma-terpineol exhibits specific stereochemical characteristics that distinguish it from other terpineol isomers. The compound is classified as achiral [4], meaning it does not possess optical activity and does not rotate plane-polarized light. This achiral nature is confirmed by the absence of defined stereocenters in its molecular structure [4], with computational analysis indicating zero out of zero defined stereocenters.
The stereochemical designation of gamma-terpineol indicates no optical activity [4], which differentiates it from some other monoterpene alcohols that may exist as enantiomeric pairs. The molecular geometry around the cyclohexane ring follows standard chair conformation principles, with the hydroxyl group and methyl substituent at position 1 occupying defined spatial positions relative to the ring plane.
The exocyclic double bond in gamma-terpineol introduces geometric considerations regarding the spatial arrangement of the isopropyl group relative to the cyclohexane ring. This structural feature influences the overall three-dimensional shape of the molecule and affects its physical and chemical properties. The compound's conformational flexibility is limited by the ring structure, though some degree of conformational mobility exists around the exocyclic substituent.
The stereochemical properties of gamma-terpineol contribute to its biological activity and molecular recognition characteristics. The specific three-dimensional arrangement of functional groups influences how the compound interacts with biological receptors and enzymes, affecting its aromatic properties and potential biological activities. The achiral nature of gamma-terpineol simplifies its synthetic preparation and analytical characterization compared to chiral monoterpene alcohols.
Stereochemical Property | Value | Reference |
---|---|---|
Optical Activity | None | [4] |
Defined Stereocenters | 0/0 | [4] |
Chirality | Achiral | [4] |
Enantiomeric Centers | 0 | [4] |
Irritant